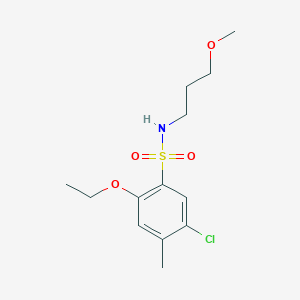![molecular formula C15H11N5S B11482834 4-[(E)-2-(thiophen-2-yl)ethenyl][1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B11482834.png)
4-[(E)-2-(thiophen-2-yl)ethenyl][1,3,5]triazino[1,2-a]benzimidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-2-(2-thienyl)-1-ethenyl][1,3,5]triazino[1,2-a][1,3]benzimidazol-2-amine is a complex heterocyclic compound that combines multiple functional groups and ring systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(2-thienyl)-1-ethenyl][1,3,5]triazino[1,2-a][1,3]benzimidazol-2-amine typically involves multiple steps:
Formation of the Triazino[1,2-a][1,3]benzimidazole Core: This can be achieved by reacting 2-aminobenzimidazole with cyanogen bromide under basic conditions to form the triazino ring.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where the triazino[1,2-a][1,3]benzimidazole core is reacted with a suitable vinyl halide in the presence of a palladium catalyst.
Attachment of the Thienyl Group: The final step involves the coupling of the ethenyl group with 2-thiophenecarboxaldehyde under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Heck reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(2-thienyl)-1-ethenyl][1,3,5]triazino[1,2-a][1,3]benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides, converting the ethenyl group to an ethyl group.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the thienyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-[(E)-2-(2-thienyl)-1-ethenyl][1,3,5]triazino[1,2-a][1,3]benzimidazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its multiple functional groups.
Medicine
In medicinal chemistry, the compound is investigated for its potential as an antimicrobial or anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(2-thienyl)-1-ethenyl][1,3,5]triazino[1,2-a][1,3]benzimidazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form various types of bonds, including hydrogen bonds, van der Waals interactions, and π-π stacking, with its targets. This can lead to inhibition or activation of the target’s function, depending on the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-2-(2-thienyl)-1-ethenyl][1,3,5]triazino[1,2-a][1,3]benzimidazol-2-amine
- 4-[(E)-2-(2-furyl)-1-ethenyl][1,3,5]triazino[1,2-a][1,3]benzimidazol-2-amine
- 4-[(E)-2-(2-pyridyl)-1-ethenyl][1,3,5]triazino[1,2-a][1,3]benzimidazol-2-amine
Uniqueness
The uniqueness of 4-[(E)-2-(2-thienyl)-1-ethenyl][1,3,5]triazino[1,2-a][1,3]benzimidazol-2-amine lies in its combination of a thienyl group with a triazino[1,2-a][1,3]benzimidazole core. This structure provides a unique set of electronic and steric properties that can be exploited in various applications, making it distinct from other similar compounds.
Properties
Molecular Formula |
C15H11N5S |
|---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
4-[(E)-2-thiophen-2-ylethenyl]-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
InChI |
InChI=1S/C15H11N5S/c16-14-18-13(8-7-10-4-3-9-21-10)20-12-6-2-1-5-11(12)17-15(20)19-14/h1-9H,(H2,16,17,19)/b8-7+ |
InChI Key |
VREKGQOLKGHWAD-BQYQJAHWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3N2C(=NC(=N3)N)/C=C/C4=CC=CS4 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=NC(=N3)N)C=CC4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2,3-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]cyclohexanecarboxamide](/img/structure/B11482753.png)
![4-fluoro-N-[4-(4-methyl-1,2,5-oxadiazol-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11482758.png)

![2,6-dimethoxy-N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}benzamide](/img/structure/B11482775.png)
![Ethyl 4-[3-(cyclopropylamino)-4-nitrophenyl]piperazine-1-carboxylate](/img/structure/B11482776.png)
![3,5-dimethyl-4-[(2S,3S,4R)-3-nitro-2-(trichloromethyl)-3,4-dihydro-2H-chromen-4-yl]-1H-pyrazole](/img/structure/B11482778.png)
![1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-(4-methoxybenzyl)methanamine](/img/structure/B11482793.png)
![Ethyl 4-[7-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]benzoate](/img/structure/B11482795.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]-2-chloro-5-(methylsulfonyl)benzamide](/img/structure/B11482816.png)
![2-Propenamide, 3-phenyl-N-[2-(tricyclo[3.3.1.1(3,7)]dec-1-yloxy)propyl]-](/img/structure/B11482818.png)
![1-[4-(2-methoxyphenoxy)phenyl]-1H-tetrazole](/img/structure/B11482820.png)
![1-(4-chlorophenyl)-7-(2-methylpropyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11482824.png)
![Methyl [2-(4,5-dimethoxy-2-nitrophenyl)ethyl]carbamate](/img/structure/B11482825.png)
![5-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-fluorophenyl)-2-iodobenzamide](/img/structure/B11482827.png)
